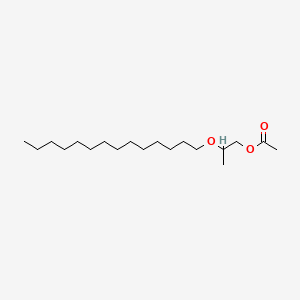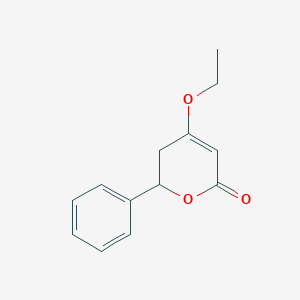![molecular formula C31H27ClN2S2 B13787715 3-Ethyl-2-[5-(3-ethyl-3H-naphtho[2,1-D]thiazol-2-ylidene)-penta-1,3-dienyl]-naphtho[2,1-D]thiazolium chloride](/img/structure/B13787715.png)
3-Ethyl-2-[5-(3-ethyl-3H-naphtho[2,1-D]thiazol-2-ylidene)-penta-1,3-dienyl]-naphtho[2,1-D]thiazolium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-2-[5-(3-ethyl-3H-naphtho[2,1-D]thiazol-2-ylidene)-penta-1,3-dienyl]-naphtho[2,1-D]thiazolium chloride is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphtho[2,1-D]thiazolium core, which is a fused ring system combining naphthalene and thiazole rings. The presence of ethyl groups and a penta-1,3-dienyl chain further enhances its chemical reactivity and versatility.
Métodos De Preparación
The synthesis of 3-Ethyl-2-[5-(3-ethyl-3H-naphtho[2,1-D]thiazol-2-ylidene)-penta-1,3-dienyl]-naphtho[2,1-D]thiazolium chloride typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the naphtho[2,1-D]thiazole core, followed by the introduction of ethyl groups and the penta-1,3-dienyl chain. Common reaction conditions include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale batch reactions with optimized conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
3-Ethyl-2-[5-(3-ethyl-3H-naphtho[2,1-D]thiazol-2-ylidene)-penta-1,3-dienyl]-naphtho[2,1-D]thiazolium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.
Addition: Addition reactions can occur at the double bonds in the penta-1,3-dienyl chain, leading to the formation of new compounds with added functional groups.
Aplicaciones Científicas De Investigación
3-Ethyl-2-[5-(3-ethyl-3H-naphtho[2,1-D]thiazol-2-ylidene)-penta-1,3-dienyl]-naphtho[2,1-D]thiazolium chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development and design.
Industry: Utilized in the development of advanced materials, such as dyes and pigments, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 3-Ethyl-2-[5-(3-ethyl-3H-naphtho[2,1-D]thiazol-2-ylidene)-penta-1,3-dienyl]-naphtho[2,1-D]thiazolium chloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
When compared to other similar compounds, 3-Ethyl-2-[5-(3-ethyl-3H-naphtho[2,1-D]thiazol-2-ylidene)-penta-1,3-dienyl]-naphtho[2,1-D]thiazolium chloride stands out due to its unique combination of structural features. Similar compounds include:
Naphtho[2,1-D]thiazolium derivatives: These compounds share the same core structure but may have different substituents, leading to variations in their chemical and biological properties.
Ethyl-substituted thiazoles: Compounds with ethyl groups attached to thiazole rings, which may exhibit similar reactivity but different overall properties.
Penta-1,3-dienyl derivatives: Compounds with the penta-1,3-dienyl chain, which can undergo similar addition reactions but may differ in other aspects.
Propiedades
Fórmula molecular |
C31H27ClN2S2 |
|---|---|
Peso molecular |
527.1 g/mol |
Nombre IUPAC |
(2E)-3-ethyl-2-[(2E,4E)-5-(3-ethylbenzo[g][1,3]benzothiazol-3-ium-2-yl)penta-2,4-dienylidene]benzo[g][1,3]benzothiazole;chloride |
InChI |
InChI=1S/C31H27N2S2.ClH/c1-3-32-26-20-18-22-12-8-10-14-24(22)30(26)34-28(32)16-6-5-7-17-29-33(4-2)27-21-19-23-13-9-11-15-25(23)31(27)35-29;/h5-21H,3-4H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
LKPSLAUZQVOSCU-UHFFFAOYSA-M |
SMILES isomérico |
CCN\1C2=C(C3=CC=CC=C3C=C2)S/C1=C/C=C/C=C/C4=[N+](C5=C(S4)C6=CC=CC=C6C=C5)CC.[Cl-] |
SMILES canónico |
CCN1C2=C(C3=CC=CC=C3C=C2)SC1=CC=CC=CC4=[N+](C5=C(S4)C6=CC=CC=C6C=C5)CC.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-Amino-6-(trifluoromethyl)-4h-benzo[d][1,3]oxazin-4-one](/img/structure/B13787660.png)
![1-Bromo-2-[4-(4-pentylcyclohexyl)cyclohexyl]benzene](/img/structure/B13787664.png)



![1',3'-dihydro-7-methoxy-1',3',3'-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2'-[2H]indole]](/img/structure/B13787700.png)
![2-[2-(dimethylamino)-2-oxoethoxy]benzamide](/img/structure/B13787706.png)

![N,N'-[Ethane-1,2-diylbis[(acetylimino)ethane-2,1-diyl]]bishexadecan-1-amide](/img/structure/B13787737.png)
